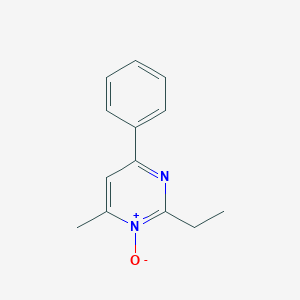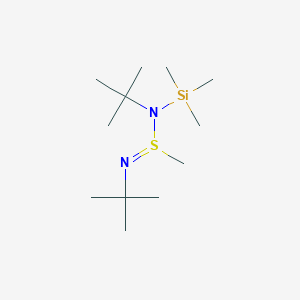
N,N'-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is a specialized chemical compound used in various scientific research and industrial applications. This compound is known for its unique structural properties, which include the presence of tert-butyl groups and a trimethylsilyl group attached to a methanesulfinimidamide core. These structural features contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then reacted with methanesulfinyl chloride to form the final product. The reaction conditions often include low temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidamide group to amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The sulfinimidamide group can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- N,N-Dimethylformamide dineopentyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it more versatile and selective in chemical reactions compared to similar compounds that lack these structural features.
Properties
CAS No. |
90210-62-1 |
|---|---|
Molecular Formula |
C12H30N2SSi |
Molecular Weight |
262.53 g/mol |
IUPAC Name |
N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H30N2SSi/c1-11(2,3)13-15(7)14(12(4,5)6)16(8,9)10/h1-10H3 |
InChI Key |
MHLWADOHRAVMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=S(C)N(C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


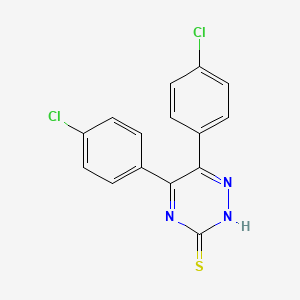
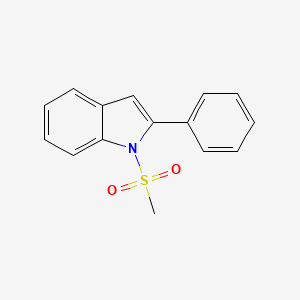
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

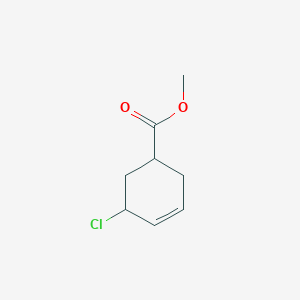
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
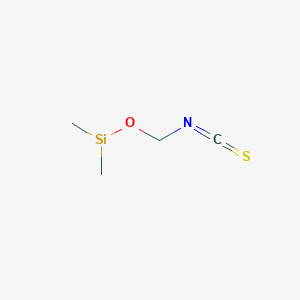
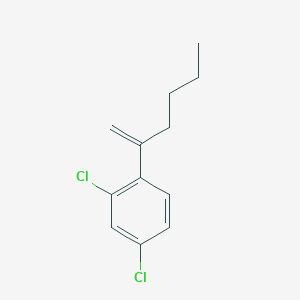
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

